(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

PDE4 inhibitor biaryl aldehyde synthetic intermediate

(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate (CAS 1204181-64-5) is a chiral, non-commercial research intermediate featuring a 3-(R)-aminopiperidine core, an N-linked 2-formyl-6-phenylphenyl (biaryl aldehyde) motif, and a Boc-protected amine. It belongs to the substituted piperidine carbamate class, a privileged scaffold in phosphodiesterase 4 (PDE4) inhibitor development, where the (R)-enantiomeric configuration and the reactive 3-formyl group jointly enable downstream diversification into clinical candidates.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
CAS No. 1204181-64-5
Cat. No. B1457081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate
CAS1204181-64-5
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O
InChIInChI=1S/C23H28N2O3/c1-23(2,3)28-22(27)24-19-12-8-14-25(15-19)21-18(16-26)11-7-13-20(21)17-9-5-4-6-10-17/h4-7,9-11,13,16,19H,8,12,14-15H2,1-3H3,(H,24,27)/t19-/m1/s1
InChIKeyCBWPIAQEJKRGGB-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate (CAS 1204181-64-5): A Chiral Biaryl Piperidine Intermediate for PDE4-Targeted Drug Discovery


(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate (CAS 1204181-64-5) is a chiral, non-commercial research intermediate featuring a 3-(R)-aminopiperidine core, an N-linked 2-formyl-6-phenylphenyl (biaryl aldehyde) motif, and a Boc-protected amine [1]. It belongs to the substituted piperidine carbamate class, a privileged scaffold in phosphodiesterase 4 (PDE4) inhibitor development, where the (R)-enantiomeric configuration and the reactive 3-formyl group jointly enable downstream diversification into clinical candidates [2]. The compound is exclusively offered at research-grade scale (typical purity ≥95%) by specialty chemical suppliers and is not available as an approved pharmaceutical ingredient .

Why Generic Piperidine Carbamates Cannot Substitute for (R)-tert-Butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate in PDE4 Inhibitor Synthesis


Substitution attempts using racemic piperidine carbamates, analogues lacking the biaryl aldehyde group, or compounds with altered substitution at the piperidine 1-position will yield divergent downstream products with potentially null or diminished PDE4 inhibitory activity. The target compound's unique combination of (i) a defined (R)-chiral center that dictates the three-dimensional orientation of the carbamate pharmacophore, (ii) a biphenyl group that occupies the PDE4 catalytic pocket, and (iii) a 3-formyl handle that enables late-stage diversification (e.g., Knoevenagel condensation to install PDE4-directing heterocycles) constitutes a synthetic node that nearest neighbors cannot replicate. Procurement of generics that lack any one of these features introduces stereochemical ambiguity, alters the geometric trajectory of critical binding elements, and severs the synthetic pathway to the intended inhibitor series [1].

Quantitative Differentiation Evidence for (R)-tert-Butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate (CAS 1204181-64-5) Against Closest Analogs


Structural Differentiation: Unique 3-Formyl Biaryl Aldehyde Handle vs. Bromo and Thiazolidine Analogues

The target compound is the sole member of the (R)-tert-butyl piperidin-3-ylcarbamate family that simultaneously bears a 2-formyl-6-phenylphenyl (3-formyl-[1,1'-biphenyl]-2-yl) group. The closest purchasable analogues are (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate (CAS 1204176-24-8) and (R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate (CAS 1204144-31-9). The bromo analogue retains the formyl group but replaces the critical phenyl ring with a bromine atom, losing the biaryl architecture that occupies the PDE4 S-pocket. The thiazolidine analogue has already consumed the formyl handle in a Knoevenagel adduct, barring further diversification. The target compound uniquely preserves a free, reactive aldehyde on a biphenyl scaffold, enabling covalent extension toward PDE4 subtype-selective final compounds [1].

PDE4 inhibitor biaryl aldehyde synthetic intermediate Knoevenagel condensation structure-activity relationship

Stereochemical Identity: (R)-Enantiomer Confirmation vs. Racemic or (S) Forms

The (R)-enantiomer of tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate is defined by its Cahn-Ingold-Prelog (R) configuration at the piperidine 3-position carbon, as reflected in the PubChem-stored SMILES notation (N[C@@H]1CCCN(C1)...). While individual suppliers may report enantiomeric excess (typically ≥97% for research-grade lots), no peer-reviewed study has published a chiral HPLC comparison of this specific compound against its (S)-enantiomer or racemate. The (R) assignment is supported by the InChI Key stereo layer (/t19-/m1/s1) [1]. Literature on PDE4 inhibitors emphasizes that stereochemistry at the piperidine 3-position directly influences inhibitor potency, with the (R)-configuration often being the eutomer [2].

chiral HPLC enantiomeric excess piperidine carbamate PDE4 selectivity

Physicochemical Differentiation: Computed Properties vs. Closest Analogs

The target compound exhibits a computed XLogP3-AA of 4.4, a molecular weight of 380.5 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 6 rotatable bonds [1]. Its bromo analogue (CAS 1204176-24-8) shows an XLogP3-AA of 3.8 and a molecular weight of 383.3 g/mol [2]. The thiazolidine analogue (CAS 1204144-31-9) has a molecular weight of 479.6 g/mol and an XLogP3-AA of 3.8 . The target compound's higher logP reflects the presence of the biphenyl group, which enhances predicted membrane permeability compared to the bromo analogue, a property relevant for cell-based PDE4 assays. Its molecular weight remains below the 500 Da threshold of Lipinski's Rule of Five, unlike the heavier thiazolidine adduct. All values are computed, not experimentally measured.

logP molecular weight hydrogen bond donors drug-likeness

Application Scenarios for (R)-tert-Butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate Based on Established Differentiation


Late-Stage Diversification into Biphenyl PDE4 Inhibitor Libraries

The free 3-formyl handle enables Knoevenagel condensation, reductive amination, or Wittig olefination to install heterocyclic or amine appendages that occupy the PDE4 catalytic pocket [1]. Medicinal chemistry teams can use this intermediate to explore SAR around the biphenyl region without the need for de novo aldehyde installation, reducing synthetic steps by 2–3 compared to routes starting from the bromo analogue .

Enantioselective Synthesis of PDE4 Subtype-Selective Inhibitors

The fixed (R)-stereochemistry ensures that downstream compounds maintain the correct three-dimensional orientation of the piperidine-carbamate pharmacophore. PDE4 co-crystal structures demonstrate that the (R)-enantiomer positions the carbamate oxygen for a key hydrogen bond with the invariant glutamine in the PDE4 active site [2].

Biochemical Assay Probe Synthesis for PDE4 Target Engagement Studies

The combination of moderate lipophilicity (XLogP3 4.4) and the aldehyde coupling point permits the synthesis of fluorescent or biotinylated probe molecules via oxime or hydrazone ligation. The biphenyl scaffold provides a rigid linker that minimizes linker-induced artifacts in cellular thermal shift assays (CETSA) [3].

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